Physicochemical Differentiation: logP and TPSA
The 6‑chloro substitution increases the calculated lipophilicity (clogP) of the target compound relative to its 6‑unsubstituted analog 6‑[methyl(prop‑2‑yn‑1‑yl)amino]pyridine‑3‑carboxylic acid [1]. A higher clogP, while preserving a comparable polar surface area, suggests improved membrane permeability without a penalty in aqueous solubility, a relevant parameter for cell‑based screening campaigns.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | clogP ≈ 1.54; TPSA = 53.4 Ų |
| Comparator Or Baseline | 6-[Methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid (CAS 1556761-48-8); clogP ≈ 0.96; TPSA = 53.4 Ų |
| Quantified Difference | ΔclogP ≈ +0.58 log units |
| Conditions | Calculated using ChemAxon/ALOGPS consensus method; SMILES input for both structures |
Why This Matters
A 0.58 log unit increase in clogP can translate into a measurable difference in passive membrane permeability, directly impacting hit-to-lead progression when both compounds are screened in parallel.
- [1] Tetko, I.V.; Gasteiger, J.; Todeschini, R.; Mauri, A.; Livingstone, D.; Ertl, P.; Palyulin, V.A.; Radchenko, E.V.; Zefirov, N.S.; Makarenko, A.S.; Tanchuk, V.Y.; Prokopenko, V.V. Virtual Computational Chemistry Laboratory – Design and Description. J. Comput. Aided Mol. Des. 2005, 19 (6), 453–463. View Source
